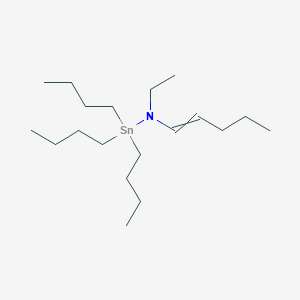
1,1,1-Tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups, an ethyl group, and a pent-1-en-1-yl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine typically involves the reaction of tributyltin hydride with N-ethyl-N-(pent-1-en-1-yl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as distillation or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The butyl, ethyl, or pent-1-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Tin oxides or organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds depending on the reagents used.
Scientific Research Applications
1,1,1-Tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,1-tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
- 1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine
- 1,1,1-Tributyl-N-ethyl-N-(1-methylethenyl)stannanamine
Comparison: 1,1,1-Tributyl-N-ethyl-N-(pent-1-en-1-yl)stannanamine is unique due to the presence of the pent-1-en-1-yl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. The specific structure of the pent-1-en-1-yl group can influence the compound’s interactions with other molecules and its overall behavior in various applications.
Properties
CAS No. |
61385-64-6 |
|---|---|
Molecular Formula |
C19H41NSn |
Molecular Weight |
402.2 g/mol |
IUPAC Name |
N-ethyl-N-tributylstannylpent-1-en-1-amine |
InChI |
InChI=1S/C7H14N.3C4H9.Sn/c1-3-5-6-7-8-4-2;3*1-3-4-2;/h6-7H,3-5H2,1-2H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
INWJUAHKWYBGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)N(CC)C=CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















